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Compound of Interest

Compound Name: BzATP triethylammonium salt

Cat. No.: B1142107 Get Quote

For researchers, scientists, and drug development professionals investigating the multifaceted

roles of the P2X7 receptor, its potent agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-

triphosphate (BzATP), serves as an indispensable tool. This guide provides an objective

comparison of BzATP with its endogenous counterpart, ATP, and details the experimental

frameworks necessary to confirm P2X7-mediated effects in vitro.

The P2X7 receptor, a ligand-gated ion channel, is a key player in inflammation, immune

responses, and programmed cell death.[1][2] Its activation triggers a cascade of events,

including ion flux, formation of a large transmembrane pore, and downstream signaling leading

to inflammasome activation.[1][3] BzATP is a synthetic analog of ATP and is widely used due to

its significantly higher potency in activating the P2X7 receptor across various species.[1][4]

Potency and Efficacy: BzATP vs. ATP
A critical aspect of experimental design is the choice of agonist and its concentration. BzATP

consistently demonstrates a lower half-maximal effective concentration (EC50) compared to

ATP, indicating that a much lower concentration of BzATP is required to elicit a response.[1][4]

This heightened potency makes BzATP a valuable tool for achieving robust P2X7 activation in

vitro.

Table 1: Comparative EC50 Values for P2X7 Receptor Activation
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Agonist Species Assay Type EC50 (µM) Reference(s)

BzATP Human Calcium Influx ~7-10 [1][4]

Human
YO-PRO-1

Uptake
~10-30 [1]

Rat

Calcium Influx /

Electrophysiolog

y

3.6 ± 0.2 [1][5]

Mouse

Calcium Influx /

Electrophysiolog

y

285 ± 16 [1][5]

ATP Human Calcium Influx ~100-1000 [1][6]

Rat
Electrophysiolog

y
123 ± 4 [5]

Mouse
Electrophysiolog

y
936 ± 21 [5]

Note: EC50 values can vary depending on the cell type, expression system, and specific

experimental conditions.

While both are agonists, in some systems, ATP may act as a partial agonist, particularly for

pore formation, failing to induce the maximal response even at saturating concentrations.[1] In

contrast, BzATP is generally considered a full agonist.[1]

Experimental Confirmation of P2X7-Mediated
Effects
To rigorously confirm that the observed cellular responses to BzATP are indeed mediated by

the P2X7 receptor, a combination of specific agonists, antagonists, and downstream functional

assays is essential.

Key Experimental Assays
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A multi-pronged approach targeting different stages of P2X7 activation provides the most

robust evidence.

1. Cation Flux Assays (e.g., Calcium Influx):

This assay measures the initial and rapid influx of calcium upon P2X7 receptor activation.[3][7]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2).

Upon agonist stimulation, the influx of Ca2+ leads to an increase in fluorescence, which can

be measured over time.[7][8]

Confirmation of P2X7 Mediation: The BzATP-induced calcium influx should be significantly

attenuated by pre-incubation with a P2X7-selective antagonist (e.g., A438079, AZ10606120).

[4][9]

2. Pore Formation Assays (Dye Uptake):

A hallmark of sustained P2X7 activation is the formation of a large, non-selective pore

permeable to molecules up to 900 Da.[1][3]

Principle: This is assessed by measuring the uptake of fluorescent dyes that are normally

membrane-impermeant, such as Ethidium Bromide (EtBr), YO-PRO-1, or TO-PRO-3.[3][9]

[10] Once inside the cell, these dyes intercalate with nucleic acids, leading to a significant

increase in fluorescence.[10]

Confirmation of P2X7 Mediation: The dye uptake stimulated by BzATP should be blocked by

P2X7 antagonists.[9]

3. Inflammasome Activation and Cytokine Release:

P2X7 activation is a potent trigger for the assembly of the NLRP3 inflammasome, leading to

the cleavage of pro-caspase-1 and the subsequent maturation and release of pro-inflammatory

cytokines IL-1β and IL-18.[7][11]

Principle: Following cell priming (e.g., with LPS to induce pro-IL-1β expression) and

subsequent stimulation with BzATP, the concentration of secreted IL-1β or IL-18 in the cell

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_P2X7_IN_2_Target_Engagement_in_Cells.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_P2X7_IN_2_Target_Engagement_in_Cells.pdf
https://www.researchgate.net/figure/Experimental-data-describing-the-BzATP-induced-Ca2-responses-of-transfected-HEK293-cells_fig1_223985632
https://pmc.ncbi.nlm.nih.gov/articles/PMC2743839/
https://www.researchgate.net/figure/P2X7-transmembrane-pore-formation-measured-by-ethidium-uptake-The-addition-of-ethidium_fig1_330277271
https://www.benchchem.com/pdf/A_Comparative_Guide_to_P2X7_Receptor_Activation_BzATP_vs_ATP.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811721/
https://www.researchgate.net/figure/P2X7-transmembrane-pore-formation-measured-by-ethidium-uptake-The-addition-of-ethidium_fig1_330277271
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708926/
https://www.researchgate.net/figure/P2X7-transmembrane-pore-formation-measured-by-ethidium-uptake-The-addition-of-ethidium_fig1_330277271
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_P2X7_IN_2_Target_Engagement_in_Cells.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1148190/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

[12][13]

Confirmation of P2X7 Mediation: The release of cytokines should be inhibited by pre-

treatment with P2X7 antagonists.[12]

4. Cell Viability and Cytotoxicity Assays:

Prolonged activation of the P2X7 receptor can lead to cell death.[14]

Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay measure the metabolic activity of cells, which correlates with cell viability. A reduction

in the conversion of MTT to formazan indicates decreased cell viability.[15][16]

Confirmation of P2X7 Mediation: BzATP-induced cytotoxicity should be prevented by P2X7

antagonists.[14]

Alternative Agonists and Antagonists for Comparative
Analysis
While BzATP is a potent tool, including other agonists and a panel of antagonists can

strengthen the specificity of the findings.

Table 2: P2X7 Receptor Modulators for In Vitro Studies
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Compound
Type

Compound
Name

Typical
Concentration

Notes Reference(s)

Agonist ATP 1-5 mM

Endogenous

agonist, lower

potency than

BzATP.

[1][12]

BzATP 100-300 µM
Potent synthetic

agonist.
[1][12]

Antagonist A438079 1-10 µM

Potent and

selective P2X7

antagonist.

[4]

AZ10606120 1-10 µM

Potent and

selective P2X7

antagonist.

[9]

Oxidized ATP

(oATP)
100-300 µM

Irreversible P2X7

antagonist.
[14][17]

Brilliant Blue G

(BBG)
1-10 µM P2X7 antagonist. [17]

Signaling Pathways and Experimental Workflows
Visualizing the sequence of events from receptor activation to cellular response is crucial for

understanding the mechanism of action.
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Downstream Assays

Start: Cell Culture
(P2X7-expressing cells)

Optional: Priming
(e.g., LPS for cytokine assays)

Pre-incubation with
P2X7 Antagonist or Vehicle

Stimulation with
BzATP or other agonists

Calcium Influx Assay Pore Formation Assay
(Dye Uptake) IL-1β/IL-18 ELISA Cell Viability (MTT)

Data Analysis
(EC50/IC50 Calculation, Statistical Tests)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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